6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione
Brand Name: Vulcanchem
CAS No.: 109402-17-7
VCID: VC20778941
InChI: InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2,(H2,14,15,16,17)
SMILES: C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione

CAS No.: 109402-17-7

Cat. No.: VC20778941

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione - 109402-17-7

Specification

CAS No. 109402-17-7
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione
Standard InChI InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2,(H2,14,15,16,17)
Standard InChI Key BCSYSQVTCKMBMK-UHFFFAOYSA-N
SMILES C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2
Canonical SMILES C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator